6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative esterified with a 3,4,5-trimethoxybenzoate group. The compound combines a substituted coumarin core (2H-chromen-2-one) with a chloro and ethyl substituent at positions 6 and 4, respectively, and a 3,4,5-trimethoxybenzoyloxy group at position 5.
Properties
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO7/c1-5-11-8-19(23)28-15-10-16(14(22)9-13(11)15)29-21(24)12-6-17(25-2)20(27-4)18(7-12)26-3/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQGWCJWYJVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and ethyl acetoacetate are reacted under acidic conditions to form the coumarin nucleus. Subsequent chlorination and ethylation steps introduce the desired substituents at the appropriate positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups at the reactive sites.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potential biological activities.
Biology: The biological activities of coumarins, including anti-inflammatory and antioxidant properties, make this compound a candidate for studying various biological processes and developing new therapeutic agents.
Medicine: Coumarins have been investigated for their anticoagulant properties, and derivatives of this compound may be explored for similar applications. Additionally, its antioxidant properties could be beneficial in developing treatments for oxidative stress-related diseases.
Industry: In the industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways can vary depending on the biological context, but common mechanisms include inhibition of enzymes, modulation of signaling pathways, and scavenging of free radicals.
Comparison with Similar Compounds
6-Chlorohexyl 3,4,5-trimethoxybenzoate (LB42)
- Structure : Features a 6-chlorohexyl chain instead of the coumarin moiety.
- Synthesis: Prepared via EDC/DMAP-mediated esterification of 3,4,5-trimethoxybenzoic acid with 6-chlorohexanol under mild conditions .
- Application : Investigated as a P-glycoprotein (P-gp)/carbonic anhydrase XII (hCAXII) inhibitor, suggesting a role in overcoming multidrug resistance in cancer therapy.
TMB-8 (8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride)
- Structure: Contains a diethylaminooctyl group linked to the 3,4,5-trimethoxybenzoate.
- Function: A known intracellular calcium antagonist, used in toxicological studies to modulate calcium signaling pathways .
- Key Difference: The cationic diethylamino group enhances water solubility, contrasting with the lipophilic coumarin-based target compound.
Methyl 3,4,5-trimethoxybenzoate
- Structure : Simplest analogue, lacking complex substituents.
- Utility : A common intermediate in organic synthesis, used to prepare bioactive esters like LB42 and TMB-8 .
Coumarin Derivatives with Esterified Functional Groups
Novel Chromen-2-one Sulphate Derivatives
- Example: [2-(Dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate 4-methyl-2H-chromen-2-on-7-yl sulphate.
- Structure : Combines a coumarin core with a sulphate group and a trimethoxybenzoate ester.
- Activity: Demonstrates dual modulation of gastrointestinal motility, normalizing both hypo- and hyperkinetic disorders .
Complex Coumarin-Glycoside Esters
- Example : 7-Hydroxy-5,6,6'-trimethoxy-3',4'-methylenedioxyisoflavone 7-O-(2''-p-coumaroylglucoside).
- Structure: Features a coumarin linked to a glycoside and phenolic groups.
- Role : Primarily studied for antioxidant and phytoestrogenic properties, diverging from the synthetic pharmacological focus of the target compound .
Key Comparative Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
